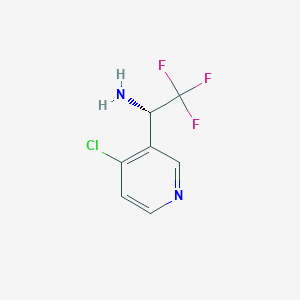
(S)-1-(4-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-(4-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine is an organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring-like structure that includes one or more heteroatoms, such as nitrogen, oxygen, or sulfur. The presence of these heteroatoms imparts unique physico-chemical properties to the compound, making it distinct from other organic compounds.
Méthodes De Préparation
The synthesis of (S)-1-(4-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine involves several steps. One common method includes the nucleophilic substitution reaction where the amine group acts as a nucleophile, attacking electrophilic centers. For instance, it can undergo substitution reactions with alkyl halides or acyl chlorides to form N-alkyl or N-acyl derivatives . Another method involves the acylation reaction where the amino group reacts with acyl chlorides or acid anhydrides to form amides . Industrial production methods often involve these reactions under controlled conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
(S)-1-(4-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine undergoes various types of chemical reactions:
Substitution: The amine group can participate in substitution reactions with alkyl halides or acyl chlorides.
Acylation: The amino group can undergo acylation reactions with acyl chlorides or acid anhydrides to form amides.
Reductive Amination: The amine group can participate in reductive amination reactions with carbonyl compounds, such as aldehydes or ketones, to form secondary or tertiary amines.
Applications De Recherche Scientifique
(S)-1-(4-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of biological systems due to its unique properties.
Industry: It is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of (S)-1-(4-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
(S)-1-(4-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine can be compared with other similar heterocyclic compounds, such as:
3-chloropyridin-2-amine: This compound shares a similar pyridine ring structure and undergoes similar chemical reactions.
Pyrrolidinyl urea: This compound is used as a kinase inhibitor and has applications in the treatment of various diseases.
Thiourea: This compound is used in the synthesis of pharmaceuticals and has similar chemical properties.
The uniqueness of this compound lies in its specific structure and the presence of the trifluoroethan-1-amine group, which imparts distinct properties and reactivity.
Propriétés
Formule moléculaire |
C7H6ClF3N2 |
|---|---|
Poids moléculaire |
210.58 g/mol |
Nom IUPAC |
(1S)-1-(4-chloropyridin-3-yl)-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C7H6ClF3N2/c8-5-1-2-13-3-4(5)6(12)7(9,10)11/h1-3,6H,12H2/t6-/m0/s1 |
Clé InChI |
PGGYGKSJEXQAQS-LURJTMIESA-N |
SMILES isomérique |
C1=CN=CC(=C1Cl)[C@@H](C(F)(F)F)N |
SMILES canonique |
C1=CN=CC(=C1Cl)C(C(F)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


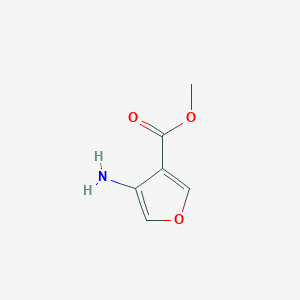
![3-(4-aminophenyl)-N-(cyclopropylmethyl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B13032839.png)
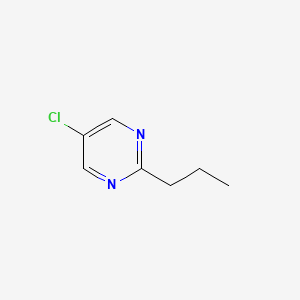
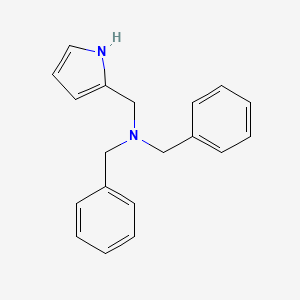
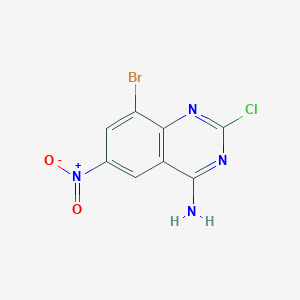
![4-Chloro-1-methyl-1H-pyrazolo[3,4-D]pyrimidine-6-carbonitrile](/img/structure/B13032868.png)
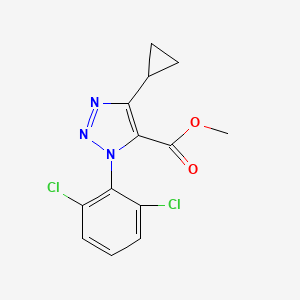
![6,7-Dihydro-5H-indeno[5,6-D][1,3]dioxole-6-carbonitrile](/img/structure/B13032878.png)
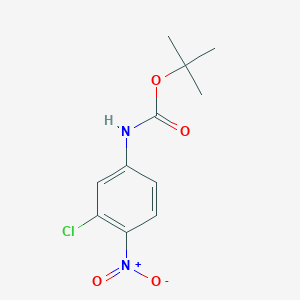
![{1-methyl-1H-pyrrolo[2,3-b]pyridin-6-yl}methanol](/img/structure/B13032881.png)
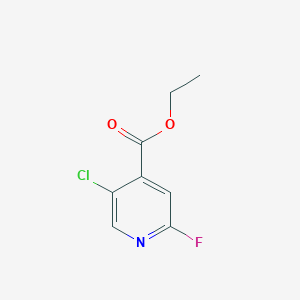
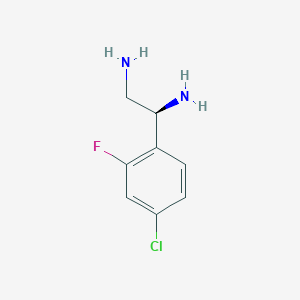
![6-(Trifluoromethyl)imidazo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B13032889.png)
![6-Chloro-4-ethoxy-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B13032895.png)
